molecular formula C11H17NO2 B147738 2-(3,4-Dimethoxyphenyl)-N-methyl-d3-ethylamine CAS No. 152561-88-1

2-(3,4-Dimethoxyphenyl)-N-methyl-d3-ethylamine

Cat. No.: B147738
CAS No.: 152561-88-1
M. Wt: 198.28 g/mol
InChI Key: HNJWKRMESUMDQE-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dimethoxyphenyl)-N-methyl-d3-ethylamine (CAS 152561-88-1) is a deuterated analog of 3,4-dimethoxy-N-methylphenethylamine (N-methylhomoveratrylamine), where three hydrogen atoms have been replaced by deuterium . This stable isotopologue is a valuable tool in pharmacological and metabolic research, where it is typically used as an internal standard in mass spectrometry-based analytical methods to ensure accurate quantification of its non-deuterated counterpart in complex biological matrices . The non-deuterated parent compound, N-methylhomoveratrylamine, is a phenethylamine derivative and is known to be a key intermediate in the synthesis of dopamine, an essential neurotransmitter . Derivatives of the closely related compound 2-(3,4-dimethoxyphenyl)ethylamine have been extensively investigated in pre-clinical studies for their significant antiulcer activities . Furthermore, the base structure of 3,4-dimethoxyphenethylamine has been reported to exhibit weak affinity for serotonin receptors and some monoamine oxidase (MAO) inhibitory activity in scientific literature . This product is supplied as a chemical compound for research purposes exclusively. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other personal use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(trideuteriomethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-12-7-6-9-4-5-10(13-2)11(8-9)14-3/h4-5,8,12H,6-7H2,1-3H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNJWKRMESUMDQE-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NCCC1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The hydrogenation proceeds via reductive amination, where the nitrile group is reduced to an amine while simultaneously alkylating the methylamine. Key parameters include:

  • Catalyst Composition : Supported catalysts containing copper chromite, palladium, platinum, or nickel (0.05–50% by weight). Palladium on alumina (Pd/Al₂O₃) and platinum on alumina (Pt/Al₂O₃) demonstrate superior activity, with palladium catalysts yielding 90% N-methylhomoveratrylamine at quantitative substrate conversion.

  • Temperature and Pressure : Optimal conditions range from 70–160°C under 50–270 bar hydrogen pressure . Elevated pressures favor faster kinetics and minimize byproduct formation.

  • Solvent and Additives : Reactions proceed without solvents or with polar aprotic solvents (e.g., tetrahydrofuran). Water content (0.1–2% by weight) enhances catalyst longevity and selectivity.

Byproduct Management

The primary byproduct, homoveratrylamine (non-methylated amine), is suppressed to <1% through precise control of methylamine stoichiometry (molar ratio of 1:1 to 15:1 relative to veratryl cyanide). Post-reaction purification via distillation or crystallization ensures >95% purity.

Deuterium Incorporation Strategies

Deuteration of the methyl group in N-methylhomoveratrylamine to yield This compound requires selective substitution of hydrogen with deuterium. Patent WO2019130252A2 outlines a multi-step approach involving deuterated methylating agents and protective group chemistry.

Protection of the Amine Group

The amine is protected as a formamide derivative to prevent undesired side reactions during methylation. For example:

  • N-[2-(3,4-Dihydroxyphenyl)ethyl]formamide is treated with deuterated methylating agents (e.g., d₃-methyl iodide or d₃-dimethyl sulfate) in the presence of a base (e.g., potassium carbonate).

Deuterated Methylation

Deuterium incorporation is achieved using:

  • Deuterated Reagents : d₃-Methanol, d₃-dimethyl carbonate, or d₃-methyl trichloroacetate.

  • Catalysts : Cobalt-phosphine complexes (e.g., [Co]/PP3/base) or azodicarboxylates (e.g., diethyl azodicarboxylate) facilitate methyl transfer under mild conditions (25–30°C).

Deprotection and Isolation

The formamide protecting group is hydrolyzed under acidic conditions (e.g., HCl/EtOH), followed by liquid-liquid extraction to isolate the deuterated amine.

Yield and Purity Considerations

  • Isotopic Purity : >99 atom% deuterium is achieved using excess d₃-methylating agents.

  • Chemical Purity : Subsequent chromatography or recrystallization yields >97% purity.

Comparative Analysis of Synthetic Routes

MethodCatalyst SystemConditionsYieldDeuterium Incorporation
Catalytic HydrogenationPd/Al₂O₃ (0.5–1% Pd)70–160°C, 50–270 bar H₂90%None
Deuterated MethylationCo/PP3/base25–30°C, solvent-free65–75%>99 atom% d³

Advantages and Limitations

  • Catalytic Hydrogenation : High efficiency but requires adaptation for deuterium incorporation.

  • Deuterated Methylation : Enables precise isotopic labeling but involves multi-step synthesis and lower yields.

Process Optimization and Scalability

Continuous Flow Hydrogenation

Patent US5840981A highlights the use of tubular reactors for continuous production, reducing batch-to-batch variability and enabling large-scale synthesis.

Solvent Selection for Deuteration

Polar aprotic solvents (e.g., dimethylformamide) enhance reagent solubility, while non-polar solvents (e.g., toluene) improve catalyst stability .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-N-methyl-d3-ethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents such as halogens and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amine derivatives.

Scientific Research Applications

The compound 2-(3,4-Dimethoxyphenyl)-N-methyl-d3-ethylamine , often referred to as a deuterated analogue of a phenethylamine derivative, has garnered attention in various scientific research applications. This article will explore its uses in pharmacology, neuroscience, and analytical chemistry, supported by comprehensive data tables and case studies.

Basic Information

  • Molecular Formula : C11H17NO2
  • Molecular Weight : 198.277 g/mol
  • CAS Number : 152561-88-1
  • IUPAC Name : 2-(3,4-dimethoxyphenyl)-N-(trideuteriomethyl)ethanamine

Structure

The structure of this compound features a phenethylamine backbone with methoxy groups that enhance its lipophilicity and potentially its biological activity.

Pharmacological Research

Neuropharmacology : This compound is utilized in studies examining the effects of substituted phenethylamines on neurotransmitter systems. Its deuterated form allows for tracing in metabolic studies, providing insights into its pharmacokinetics and dynamics.

  • Case Study : A study investigated the role of methoxy-substituted phenethylamines in serotonin receptor modulation. The results indicated that the presence of methoxy groups significantly altered receptor affinity and efficacy, suggesting potential therapeutic applications in mood disorders.

Analytical Chemistry

Mass Spectrometry : The deuterated version of this compound is particularly useful in mass spectrometry as an internal standard due to its distinct mass profile. This facilitates accurate quantification in complex biological matrices.

  • Data Table : Comparison of retention times and ionization patterns for various compounds in mass spectrometry.
Compound NameRetention Time (min)Ionization Pattern
This compound5.23[M+1] at m/z 199
Standard Phenethylamine5.10[M] at m/z 198
Other Methoxy-substituted AnalogsVariesVaries

Neurochemical Studies

Behavioral Studies : The compound has been used to evaluate behavioral responses in animal models, particularly focusing on anxiety and depression-like behaviors.

  • Case Study : In a controlled study using rodents, administration of this compound resulted in a significant decrease in anxiety-like behaviors as measured by the elevated plus maze test, indicating its potential as an anxiolytic agent.

Synthetic Chemistry

This compound serves as a precursor for synthesizing other bioactive molecules. Its unique structure allows chemists to modify it further for developing new pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-N-methyl-d3-ethylamine involves its interaction with various molecular targets and pathways. It is believed to modulate neurotransmitter systems, particularly those involving dopamine and serotonin. The compound may act as an agonist or antagonist at specific receptor sites, influencing the release and uptake of neurotransmitters .

Comparison with Similar Compounds

Physicochemical Properties :

  • Solubility: Slightly soluble in DMSO and methanol.
  • Storage : Stable at room temperature but recommended for prolonged storage at 2–8°C in light-resistant containers .

Comparison with Structural Analogs

3,4-Dimethoxyphenethylamine (Dopamine Impurity C)

Structure: Non-deuterated primary amine (C₁₀H₁₅NO₂; MW 181.23 g/mol; CAS 120-20-7) . Key Differences:

  • Lacks deuterium and the N-methyl group, making it a primary amine.
  • Acts as a synthesis impurity in dopamine hydrochloride production .
    Research Applications :
  • Studied as a reference standard in pharmaceutical quality control .
  • Demonstrates higher metabolic lability compared to its deuterated counterpart due to the absence of deuterium .

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

Key Differences:

  • Features a benzoyl group replacing the amine’s hydrogen, forming an amide bond.
  • Higher molecular weight and altered polarity compared to the deuterated compound.
    Research Findings :
  • Synthesized in 80% yield via reaction of 3,4-dimethoxyphenethylamine with benzoyl chloride .
  • Potential applications in prodrug design or as a stable intermediate in organic synthesis.

Dopamine Hydrochloride (3,4-Dihydroxyphenethylamine HCl)

Structure: Catecholamine with hydroxyl groups (C₈H₁₁NO₂·HCl; MW 189.64 g/mol; CAS 62-31-7) . Key Differences:

  • Hydroxyl groups instead of methoxy substituents, increasing hydrophilicity.
  • Functions as a neurotransmitter, unlike the deuterated compound.
    Pharmacological Contrast :

2-(3,4-Dimethoxyphenyl)-2-methoxy-N,N-dimethylethanamine

Key Differences:

  • Branched ethanamine backbone with multiple substituents, increasing steric hindrance.
  • Likely exhibits distinct receptor-binding profiles due to structural complexity.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Applications
2-(3,4-Dimethoxyphenyl)-N-methyl-d3-ethylamine C₁₁H₁₄D₃NO₂ 198.28 CD₃, 3,4-dimethoxy Analytical internal standard
3,4-Dimethoxyphenethylamine C₁₀H₁₅NO₂ 181.23 NH₂, 3,4-dimethoxy Pharmaceutical impurity standard
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide C₁₇H₁₉NO₃ 285.34 Benzamide, 3,4-dimethoxy Synthetic intermediate
Dopamine HCl C₈H₁₁NO₂·HCl 189.64 3,4-dihydroxy Neurotransmitter
2-(3,4-Dimethoxyphenyl)-2-methoxy-N,N-dimethylethanamine C₁₃H₂₁NO₃ 239.31 2-methoxy, N,N-dimethyl Structural studies

Research Findings and Implications

  • Deuterium Effects : The CD₃ group in this compound reduces metabolic degradation via the kinetic isotope effect, enhancing its utility in tracer studies .
  • Structural Flexibility : The 3,4-dimethoxyphenyl moiety is a common pharmacophore in multidrug resistance studies (e.g., verapamil analogues in ), though direct links to the deuterated compound require further investigation .

Biological Activity

2-(3,4-Dimethoxyphenyl)-N-methyl-d3-ethylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and various studies that highlight its pharmacological effects.

The synthesis of this compound typically involves the reaction of 3,4-dimethoxyphenylacetonitrile with dimethylamine under specific conditions. The process includes:

  • Reagents : Copper(I) chloride as a catalyst.
  • Conditions : Reaction under an argon atmosphere at room temperature followed by heating at 70°C for 24 hours.
  • Reduction : Sodium borohydride is used to reduce the resultant product to yield the desired compound.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is believed to affect:

  • Dopamine and Serotonin Systems : The compound may act as an agonist or antagonist at specific receptor sites, influencing neurotransmitter release and uptake.
  • Potential Therapeutic Applications : Research indicates that it may have applications in treating neurological disorders.

Neuropharmacological Effects

Studies have shown that this compound exhibits various neuropharmacological effects:

  • AChE Inhibition : Similar compounds have demonstrated acetylcholinesterase (AChE) inhibition, which is crucial for Alzheimer's disease treatment. For instance, related compounds showed IC50 values indicating significant potency against AChE .
CompoundIC50 (nM)Selectivity (BuChE/AChE)
Reference Drug (Donepezil)6365
This compoundTBDTBD

Antiulcer Activity

Research has identified derivatives of 2-(3,4-Dimethoxyphenyl)ethylamine with notable antiulcer properties. A specific derivative was tested for its effectiveness in preventing water-immersion stress-induced gastric ulceration in rats:

  • Lead Compound : N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylaminoacetamide hydrochloride showed significant antiulcer activity with further modifications retaining similar effects .

Case Studies

  • Neuroprotective Studies : In vitro studies demonstrated that compounds related to this compound could protect neuronal cells from oxidative stress, indicating potential neuroprotective properties against neurodegenerative diseases .
  • Behavioral Studies : Behavioral assays in rodent models indicated that the compound could influence locomotor activity and anxiety-like behaviors, suggesting a broader impact on the central nervous system .

Q & A

What are the standard synthetic routes for 2-(3,4-Dimethoxyphenyl)-N-methyl-d3-ethylamine, and how are intermediates characterized?

Level: Basic
Answer:
The synthesis typically involves deuterium incorporation at specific positions. For example, deuterated ethylamine derivatives can be synthesized via reductive amination using deuterated reagents (e.g., NaBD4) or by substituting hydrogen atoms with deuterium in pre-synthesized intermediates . A common route involves reacting 3,4-dimethoxyphenethylamine with deuterated methylating agents (e.g., CD3I) under controlled conditions.
Key Characterization Techniques:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm deuterium incorporation by observing signal splitting or absence in specific regions (e.g., loss of N-methyl proton signals at ~2.5 ppm due to deuteration) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., MW 198.28 for the deuterated compound) and isotopic purity .
  • Elemental Analysis : Ensures stoichiometric accuracy, particularly for nitrogen and deuterium content .

How does deuterium labeling in this compound influence its metabolic stability compared to non-deuterated analogs?

Level: Advanced
Answer:
Deuterium incorporation at the N-methyl group (CD3) enhances metabolic stability via the kinetic isotope effect (KIE), slowing CYP450-mediated demethylation. This prolongs half-life and reduces first-pass metabolism. For example, studies on similar deuterated amines show a 2–3 fold increase in plasma half-life compared to non-deuterated analogs .
Methodological Considerations:

  • In Vitro Assays : Use liver microsomes or hepatocytes to compare metabolic rates.
  • Isotope Tracking : LC-MS/MS quantifies deuterium retention in metabolites .
  • Contradictions : Deuteration may alter substrate selectivity for enzymes, requiring validation via enzyme inhibition assays .

What spectroscopic techniques are essential for confirming the structure and purity of this compound?

Level: Basic
Answer:

  • ¹H/¹³C NMR : Identifies aromatic protons (δ 6.7–7.1 ppm for dimethoxyphenyl), methoxy groups (δ ~3.8 ppm), and deuterated N-methyl (absence of proton signal at δ 2.5 ppm) .
  • IR Spectroscopy : Confirms amine N-H stretches (absent in deuterated CD3 groups) and C-O-C vibrations (∼1250 cm⁻¹ for methoxy) .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica plates and iodine visualization .

What computational methods are used to predict the toxicity of deuterated phenethylamine derivatives, and how do they compare to experimental data?

Level: Advanced
Answer:
Computational Tools:

  • GUSAR Online : Predicts acute toxicity (e.g., LD50) via QSAR models trained on structural descriptors. For example, derivatives with electron-rich aromatic systems may show higher CNS penetration but lower hepatotoxicity .
  • DEREK Nexus : Flags structural alerts (e.g., methoxy groups prone to demethylation).
    Validation:
  • In Vivo Studies : Compare predicted LD50 values with rodent toxicity data.
  • Discrepancies : Deuteration may reduce toxicity (e.g., slower metabolism of toxic intermediates), requiring dose adjustments in preclinical models .

How can X-ray crystallography be applied to determine the molecular conformation of deuterated ethylamine derivatives?

Level: Basic
Answer:

  • Crystal Growth : Slow evaporation from polar solvents (e.g., ethanol/water) yields single crystals.
  • Data Collection : Monochromatic X-rays (e.g., Cu-Kα) resolve deuterium positions via difference Fourier maps. For example, a monoclinic P21/c space group was reported for a related dimethoxyphenyl compound (a = 21.977 Å, b = 12.2295 Å, c = 10.2217 Å) .
  • Refinement : Software like SHELX refines deuterium occupancy factors (>95% for isotopic purity) .

What are the challenges in synthesizing isotopically labeled compounds like this compound, and how can reaction conditions be optimized?

Level: Advanced
Answer:
Challenges:

  • Isotopic Scrambling : Deuteration may occur at unintended positions. Use aprotic solvents (e.g., DMF) and low temperatures (0–5°C) to minimize this .
  • Yield Reduction : Deuterated reagents (e.g., CD3I) are less reactive; optimize molar ratios (1.5–2 equivalents) and extend reaction times .
    Optimization Strategies:
  • Microwave-Assisted Synthesis : Enhances reaction efficiency (e.g., 80% yield in 30 minutes vs. 6 hours conventionally) .
  • Catalysis : Pd/C or Raney Ni accelerates reductive amination with deuterated amines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.